exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: is a bicyclic compound with the molecular formula C₈H₉N. It is a derivative of norbornene, featuring a nitrile group at the second carbon position. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One common method for synthesizing exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile involves a Diels-Alder reaction between cyclopentadiene and acrylonitrile.
Hydrocyanation: Another method involves the hydrocyanation of norbornadiene using hydrogen cyanide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale Diels-Alder reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different functional groups replacing the nitrile group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile is used as an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: It is employed in the production of polymers through ring-opening metathesis polymerization.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Industry:
Wirkmechanismus
The mechanism of action of exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound interacts with oxidizing agents to form oxidized derivatives. In reduction reactions, the nitrile group is reduced to an amine through the transfer of electrons from the reducing agent . The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound has similar bicyclic structure but features two carboxylic acid groups instead of a nitrile group.
exo-5-Vinylbicyclo[2.2.1]hept-2-ene: This compound has a vinyl group at the fifth position instead of a nitrile group.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: This compound features a carboxylic acid ester group instead of a nitrile group.
Uniqueness: exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic applications and industrial processes .
Eigenschaften
Molekularformel |
C8H9N |
---|---|
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6-,7+,8-/m1/s1 |
InChI-Schlüssel |
BMAXQTDMWYDIJX-GJMOJQLCSA-N |
Isomerische SMILES |
C1[C@@H]2C[C@@H]([C@H]1C=C2)C#N |
Kanonische SMILES |
C1C2CC(C1C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.